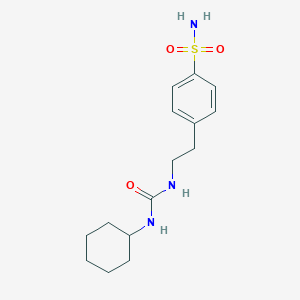
グリピジド EP 不純物 H
説明
4-(2-((Cyclohexylcarbamoyl)amino)ethyl)benzenesulfonamide, also known as 4-CBEB, is a synthetic molecule that has been widely used for a variety of scientific research applications. It has been studied for its ability to act as a ligand for metal ions, and its potential to be used as a catalyst in various chemical reactions. In addition, 4-CBEB has been used as a model compound in biochemical and physiological studies, as well as in laboratory experiments.
科学的研究の応用
医薬品不純物の特性評価
グリピジド EP 不純物 H は、グリピジド錠剤に見られる不純物です。研究者らは、液体クロマトグラフィー質量分析 (LC-MS) を使用して、さまざまなメーカーのグリピジド錠剤の不純物スペクトルを評価しました。 関連する不純物の構造同定が行われ、紫外検出付高速液体クロマトグラフィー (HPLC-UV) を用いて不純物レベルを比較しました 。これらの不純物を理解することは、品質管理、およびグリピジド製剤の安全性と有効性を確保するために不可欠です。
作用機序
Target of Action
Glipizide EP Impurity H, also known as 4-(2-((Cyclohexylcarbamoyl)amino)ethyl)benzenesulfonamide or 1-cyclohexyl-3-[2-(4-sulfamoylphenyl)ethyl]urea, primarily targets the pancreatic beta cells . These cells play a crucial role in the regulation of blood glucose levels by secreting insulin, a hormone that promotes glucose uptake by tissues .
Mode of Action
The compound interacts with its targets by binding to specific receptors on pancreatic beta cells . This binding enhances insulin secretion, promoting glucose utilization by tissues . The increased insulin release results in a decrease in blood glucose levels, which is beneficial for individuals with type 2 diabetes .
Biochemical Pathways
The primary biochemical pathway affected by Glipizide EP Impurity H is the insulin signaling pathway . By enhancing insulin secretion, the compound promotes the uptake of glucose by tissues, thereby reducing blood glucose levels . The downstream effects include improved glycemic control and reduced symptoms of hyperglycemia .
Pharmacokinetics
Glipizide, a related compound, is known for its rapid absorption and onset of action . It has the shortest half-life and duration of action among the sulfonylurea drug group, reducing the risk for long-lasting hypoglycemia
Result of Action
The primary molecular effect of Glipizide EP Impurity H’s action is the enhanced secretion of insulin from pancreatic beta cells . On a cellular level, this results in increased glucose uptake by tissues, leading to a decrease in blood glucose levels . This can help improve glycemic control in individuals with type 2 diabetes .
生化学分析
Biochemical Properties
The biochemical properties of 1-cyclohexyl-3-[2-(4-sulfamoylphenyl)ethyl]urea are not fully elucidated yet. It is known that this compound is involved in various biochemical reactions. It has been shown to be metabolized in humans and in rats
Cellular Effects
The cellular effects of 1-cyclohexyl-3-[2-(4-sulfamoylphenyl)ethyl]urea are not well-documented. It is known that this compound can influence cell function. It has been extensively evaluated as a potential antituberculosis drug candidate and shown to inhibit bacterial growth by binding to DNA-dependent RNA polymerase, thereby preventing transcription . The exact impact on cell signaling pathways, gene expression, and cellular metabolism is yet to be determined.
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules such as DNA-dependent RNA polymerase This interaction inhibits the transcription process, thereby preventing bacterial growth
Metabolic Pathways
It is known that this compound is metabolized in humans and in rats
特性
IUPAC Name |
1-cyclohexyl-3-[2-(4-sulfamoylphenyl)ethyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c16-22(20,21)14-8-6-12(7-9-14)10-11-17-15(19)18-13-4-2-1-3-5-13/h6-9,13H,1-5,10-11H2,(H2,16,20,21)(H2,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMGDPRCIUIRNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40143521 | |
| Record name | 4-(2-((Cyclohexylcarbamoyl)amino)ethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40143521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26661343 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
10080-05-4 | |
| Record name | 4-(2-((Cyclohexylcarbamoyl)amino)ethyl)benzenesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010080054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-((Cyclohexylcarbamoyl)amino)ethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40143521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-cyclohexyl-3-[2-(4-sulfamoylphenyl)ethyl]urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(2-((CYCLOHEXYLCARBAMOYL)AMINO)ETHYL)BENZENESULFONAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/160B179289 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[2-(hydroxyamino)pyrimidin-4-yl]hydroxylamine](/img/structure/B133925.png)
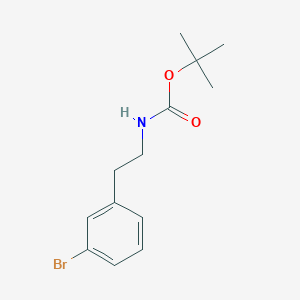

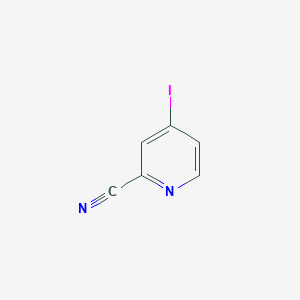

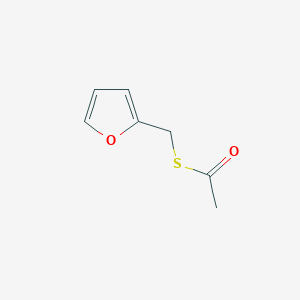
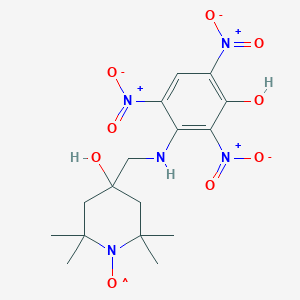

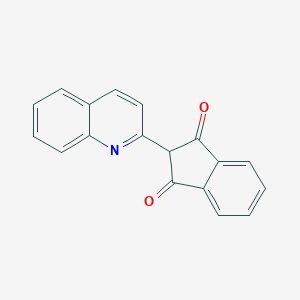
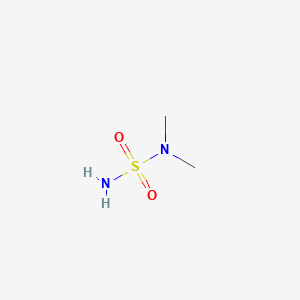
![methyl 8-hydroxy-6-(hydroxymethyl)-9-oxo-1aH-oxireno[2,3-a]xanthene-9b-carboxylate](/img/structure/B133957.png)
